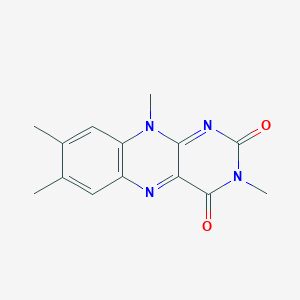

3-Methyllumiflavin

Description

Properties

CAS No. |

18636-32-3 |

|---|---|

Molecular Formula |

C14H14N4O2 |

Molecular Weight |

270.29 g/mol |

IUPAC Name |

3,7,8,10-tetramethylbenzo[g]pteridine-2,4-dione |

InChI |

InChI=1S/C14H14N4O2/c1-7-5-9-10(6-8(7)2)17(3)12-11(15-9)13(19)18(4)14(20)16-12/h5-6H,1-4H3 |

InChI Key |

DSUJCACXEBHAAS-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)N(C(=O)C3=N2)C)C |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)N(C(=O)C3=N2)C)C |

Other CAS No. |

18636-32-3 |

Synonyms |

3-methyllumiflavin |

Origin of Product |

United States |

Scientific Research Applications

Catalytic Applications

3-Methyllumiflavin has been studied for its catalytic capabilities in various organic transformations, particularly in oxidation reactions.

Aerobic Oxidation Reactions

In a study examining the catalytic efficiency of several flavin derivatives, 3MLF was tested for its ability to catalyze the aerobic oxidation of thioanisoles. The results indicated that 3MLF exhibited limited catalytic activity, yielding only 2% product after 36 hours under optimal conditions . This contrasts with other flavin derivatives that demonstrated significantly higher yields.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation of 3-phenylcyclobutanone was also evaluated using 3MLF as a catalyst. However, it was found to be ineffective, yielding less than 1% product under similar reaction conditions . This highlights the need for further modifications or combinations with other catalysts to enhance its reactivity.

Biological Activities

This compound exhibits interesting biological properties, particularly in the context of enzyme inhibition and biochemical transformations.

Monoamine Oxidase Inhibition

Research has shown that 3MLF can selectively inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. A study detailed the synthesis and inhibitory activity of 3MLF against MAO, suggesting potential therapeutic applications in treating disorders related to neurotransmitter imbalances .

Conversion of Benzylamine

Another notable application is its role in promoting the clean conversion of benzylamine to N-benzylbenzaldimine under acidic conditions (HCl or MgCl₂). This transformation showcases the compound's utility in synthetic organic chemistry, particularly in amine functionalization .

Structural Characteristics

Understanding the structural properties of this compound is crucial for elucidating its reactivity and interaction mechanisms.

Crystal Structure Analysis

The crystal structure of this compound has been determined through X-ray crystallography, revealing insights into its molecular geometry and electronic properties. The compound's structure consists of a tetramethylisoalloxazine core, which is critical for its function as a redox-active species .

Comparative Data Table

The following table summarizes key findings related to the catalytic performance and biological activities of this compound compared to other flavin derivatives:

| Catalyst | Reaction Type | Yield (%) | Conditions |

|---|---|---|---|

| This compound | Aerobic oxidation of thioanisole | 2 | 36 hours, 10 mol% catalyst |

| This compound | Baeyer-Villiger oxidation | <1 | Reaction with zinc at 35 °C |

| Other Flavin Derivatives | Various reactions | Up to 99 | Optimized conditions specific to each derivative |

| This compound | Benzylamine conversion | Successful | Acidic conditions (HCl or MgCl₂) |

Chemical Reactions Analysis

Oxidative Deamination of Amines

One of the most notable reactions involving 3-methyllumiflavin is its role in the oxidative deamination of amines, specifically benzylamine. This reaction has been extensively studied to understand the mechanistic pathways facilitated by this flavin derivative.

-

Mechanism Overview : The oxidative deamination process promotes the conversion of benzylamine to N-benzylbenzaldimine under acidic conditions (e.g., HCl or MgCl₂) at elevated temperatures (80 °C). The reaction exhibits multiple turnover capabilities, indicating that this compound can catalyze several cycles of substrate conversion.

-

Influencing Factors : The structure of the amine substrate and the leaving ability of groups attached to it significantly affect the reaction's efficiency. For example, variations in the amine structure were shown to influence reactivity, with specific groups demonstrating better leaving ability than others.

-

Kinetic Studies : Kinetic isotope effects measured during these reactions indicate that ground-state reactions are influenced by factors such as bond strength and electronic effects, with values differing significantly from excited-state reactions .

Formation of Covalent Intermediates

Research has demonstrated that benzylamine can react instantaneously with N-ethyl-3-methyllumiflavinium perchlorate, resulting in a stable 4a-adduct. This adduct can be quantitatively transformed into N-benzylbenzaldimine when treated with benzylamine at lower temperatures (60 °C). The formation and subsequent transformation of this adduct suggest a polar mechanism involving covalent intermediates .

Comparative Analysis of Flavins

The reactivity of this compound can be compared to other flavins, providing insights into its unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Riboflavin | Contains ribityl side chain | Essential vitamin (Vitamin B2), widely studied |

| Lumiflavin | Lacks methyl group at position three | Precursor to riboflavin, less active than this compound |

| Flavin Mononucleotide | Contains ribose sugar | Active form of flavins in biological systems |

| This compound | Methyl group at position three | Enhanced reactivity and altered interactions with biomolecules |

The presence of the methyl group at position three significantly enhances the reactivity of this compound compared to its counterparts, allowing for more efficient participation in redox reactions and enzyme catalysis.

Comparison with Similar Compounds

Structural and Substituent Effects

The reactivity and physicochemical properties of flavins are highly sensitive to substituents at the N-3 and N-10 positions. Key structural analogs include:

Redox Properties

Flavins participate in one- or two-electron redox reactions, influenced by pH and substituents:

Photochemical Behavior

Flavins undergo photoreduction and adduct formation under light exposure:

- This compound :

- Riboflavin :

- Lumiflavin :

Key Insight : The N-3 methyl group in 3MLF stabilizes intermediates during photoreduction, reducing side reactions compared to riboflavin .

Catalytic Activity

3MLF is a robust model for flavoprotein catalysis:

- Promotes oxidative deamination of benzylamine to N-benzylbenzaldimine under acidic, thermal conditions (80°C) with a deuterium isotope effect of 4.3 , indicative of ground-state hydrogen abstraction .

- Outperforms secondary and tertiary amines in reactivity (1° > 2° > 3° amines) due to steric and electronic effects .

Contrast with Excited-State Reactions: The isotope effect for 3MLF (4.3) differs significantly from SET (single-electron transfer) pathways (1.6), underscoring its preference for non-radical mechanisms .

Preparation Methods

Nitration and Reduction of Flavin Precursors

The synthesis of this compound often begins with the nitration of lumiflavin at the C6 position. Knappe’s method, as detailed in, involves treating lumiflavin with nitric acid under controlled conditions to yield 3-methyl-6-nitrolumiflavin. This intermediate is subsequently reduced to 6-amino-3-methyllumiflavin using alkaline sodium dithionite (Na₂S₂O₄) at pH 10–11. The reduction proceeds via a two-electron transfer mechanism, converting the nitro group (-NO₂) to an amino group (-NH₂) while preserving the flavin’s isoalloxazine ring structure. The product is isolated by acid precipitation and purified via recrystallization from methanol, achieving yields exceeding 70%.

Diazotization and Nucleophilic Substitution

6-Amino-3-methyllumiflavin serves as a versatile intermediate for introducing diverse substituents at the C6 position. Diazotization is achieved by dissolving the amino derivative in concentrated sulfuric acid (H₂SO₄) and treating it with sodium nitrite (NaNO₂) at 0–5°C. The resulting diazonium salt is highly reactive and undergoes substitution with nucleophiles such as thiocyanate (SCN⁻) or azide (N₃⁻). For example, treatment with potassium thiocyanate (KSCN) yields 6-(thiocyanato)-3-methyllumiflavin, a precursor to thiolated derivatives. This reaction is conducted under ice-cold conditions to minimize decomposition, with yields averaging 60–80%.

Advanced Functionalization Strategies

Synthesis of 6-Thio-3-Methyllumiflavin

The thiocyanato derivative is converted to 6-thio-3-methyllumiflavin via reduction with sodium dithionite (Na₂S₂O₄) under anaerobic conditions. The reaction proceeds through a 1,5-dihydroflavin intermediate, which is reoxidized by atmospheric oxygen to yield the thiolate anion. This species is highly susceptible to oxidation, forming a disulfide dimer unless stabilized by alkylation or complexation. Spectral monitoring (λ_max = 560 nm for the thiolate anion) confirms the success of this transformation.

Alkylation and Cysteine Conjugation

6-Thio-3-methyllumiflavin reacts with β-chloroalanine at pH 8 to form 6-S-cysteinyl-3-methyllumiflavin, a mimic of naturally occurring flavoproteins. The reaction is conducted in dimethylformamide (DMF) and sodium carbonate buffer, with cysteine hydrochloride added incrementally to maintain a 50-fold molar excess. After 22 hours, the product is isolated by trichloroacetic acid precipitation and purified via Florisil column chromatography. The conjugate exhibits a redshifted absorption spectrum (λ_max = 450 nm), indicative of extended π-conjugation.

Analytical Validation and Characterization

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) is employed to verify the purity of synthetic intermediates. For lumiflavin derivatives, a C18 reverse-phase column eluted with methanol-phosphate buffer (pH 6.0) achieves baseline separation of 6-nitro, 6-amino, and 6-thiocyanato analogues. The 6-azido derivative, for instance, elutes at 12.3 minutes under gradient conditions, with a purity >95%.

Spectroscopic Confirmation

-

Mass Spectrometry (MS): Electron ionization (EI) spectra of 6-(thiocyanato)-3-methyllumiflavin show a molecular ion peak at m/z 327 (M⁺), with fragmentation patterns consistent with loss of CH₃NCO (m/z 270).

-

Infrared Spectroscopy (IR): The thiocyanato group exhibits a characteristic C≡N stretch at 2160 cm⁻¹, while carbonyl stretches for C(4)=O and C(2)=O appear at 1700 and 1660 cm⁻¹, respectively.

-

Nuclear Magnetic Resonance (NMR): H NMR of 6-amino-3-methyllumiflavin in D₂O reveals singlet resonances for the 7-CH₃ (δ 2.56 ppm) and 8-CH₃ (δ 2.79 ppm) groups, confirming the absence of substitution at these positions.

Challenges and Optimization

Stabilization of Thiolated Derivatives

The propensity of 6-thio-3-methyllumiflavin to oxidize to its disulfide dimer necessitates strict anaerobic handling. Storage under nitrogen at -20°C in the dark extends the compound’s stability to several weeks. Alternatively, alkylation with iodoacetamide yields a stable thioether derivative, which is resistant to oxidation.

Scalability of Diazonium Chemistry

Large-scale synthesis of diazonium salts is hindered by their thermal instability. Crystallization of this compound 6-diazonium perchlorate from HClO₄-methanol mixtures improves yields (up to 85%) and facilitates storage at -20°C for subsequent reactions.

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Conditions | Yield | Purity (HPLC) |

|---|---|---|---|---|

| Nitration/Reduction | HNO₃, Na₂S₂O₄ | pH 10–11, 0–5°C | 70% | >90% |

| Diazotization/Thiocyanation | H₂SO₄, KSCN | 0°C, anaerobic | 60% | 85% |

| Thiol Reduction | Na₂S₂O₄, NH₄OH | pH 8–9, N₂ atmosphere | 75% | >95% |

Q & A

Basic Research Questions

Q. What are the standard methods for characterizing the purity and structural identity of 3-Methyllumiflavin in synthetic chemistry research?

- Methodological Answer : Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy for proton and carbon environments, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. For reproducibility, experimental sections should detail solvent systems, column specifications, and calibration standards. New compounds require elemental analysis or X-ray crystallography for definitive structural proof .

Q. What experimental setups are commonly used to study 3MLF’s catalytic activity in oxidative deamination reactions?

- Methodological Answer : Reactions are conducted under thermal (80°C) and acidic (HCl or MgCl₂) conditions with benzylamine as a substrate. Key parameters include anaerobic environments to prevent side oxidation, UV-Vis spectroscopy to monitor imine formation, and isotopic labeling (e.g., deuterated PhCHDNH₂) to measure kinetic isotope effects. Multiple turnover experiments validate catalytic efficiency .

Q. How can researchers ensure reproducibility in photochemical studies of 3MLF?

- Methodological Answer : Use laser photolysis systems (nanosecond time resolution) to track transient species. Specify light wavelengths (e.g., 440–460 nm) and solvent purity (e.g., gas chromatography-validated pyridine). Include extinction coefficients for triplet-state absorption spectra and validate isosbestic points to confirm reaction homogeneity .

Advanced Research Questions

Q. How do pH-dependent transient species of 3MLF observed during laser photolysis influence mechanistic interpretations?

- Methodological Answer : Three transient species (I: singlet state, II: triplet state, III: pH-dependent intermediate) are identified. Species III’s decay kinetics (pH 5–9) suggest proton-coupled electron transfer. Use time-resolved spectroscopy and comparative studies with polymethylmethacrylate-embedded flavins to isolate environmental effects. Cross-reference decay constants with flash photolysis data to resolve discrepancies in extinction coefficients .

Q. What experimental strategies differentiate ground-state vs. excited-state mechanisms in 3MLF-promoted amine oxidations?

- Methodological Answer : Compare internal deuterium isotope effects: ground-state reactions (e.g., thermal conditions) exhibit higher isotope effects (k_H/k_D = 4.3), while excited-state (SET) pathways under photoexcitation show lower values (k_H/k_D = 1.6). Use temperature-controlled flash photolysis (20°C vs. 80°C) and radical trapping agents (e.g., TEMPO) to distinguish electron-transfer pathways .

Q. How can contradictions in reported triplet-state absorption spectra of 3MLF be resolved?

- Methodological Answer : Discrepancies arise from ground-state contamination and solvent-specific interactions. Employ degassed aqueous solutions to minimize oxygen quenching. Normalize optical density changes using independently determined extinction coefficients (e.g., 370 nm for acid vs. neutral triplet forms). Validate via comparative studies with lumiflavin-3-acetic acid to isolate substituent effects .

Q. What role do solvent impurities play in 3MLF’s photoreduction reversibility, and how can this be controlled?

- Methodological Answer : Pyridine impurities (e.g., trace water or reductants) enable reversible photoreduction. Use GC-purified solvents and anaerobic conditions for >90% irreversibility. Monitor reaction progress via isosbestic points in UV-Vis spectra and validate with controlled additives (e.g., H₂O or O₂) to quantify impurity impacts .

Data Analysis & Contradiction Management

Q. How should researchers address inconsistencies in reported extinction coefficients for 3MLF’s triplet state?

- Methodological Answer : Recalculate coefficients using ground-state depletion curves and transient absorption maxima (e.g., 370 nm for acid form). Account for residual ground-state populations via iterative fitting algorithms. Cross-validate with independent methods like electron paramagnetic resonance (EPR) to quantify triplet yields .

Q. What statistical approaches are recommended for analyzing pH-dependent kinetic data in 3MLF studies?

- Methodological Answer : Use global kinetic fitting (e.g., SPECFIT/32) to deconvolute multi-exponential decay curves. Compare pH-rate profiles with theoretical models (e.g., Marcus theory for proton-coupled electron transfer) to identify rate-determining steps. Report confidence intervals for decay constants to assess experimental uncertainty .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.